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Compound of Interest

Compound Name: 4-Chlorothiobenzamide-d4

Cat. No.: B12395383

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in silico predicted
physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)
properties of 4-Chlorothiobenzamide-d4. Given the limited availability of experimental data for
the deuterated form, this document leverages the structure of the non-deuterated parent
compound, 4-Chlorothiobenzamide, as a surrogate for computational modeling. The predictions
outlined herein are generated using established computational methodologies and provide
foundational insights for early-stage drug discovery and development.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-
Chlorothiobenzamide. These descriptors are fundamental to understanding the compound's
behavior in biological systems. For the deuterated variant, 4-Chlorothiobenzamide-d4, the
primary difference will be a slightly higher molecular weight.
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Property Predicted Value Description

The elemental composition of

Molecular Formula C7H6CINS[1][2][3]
the molecule.
The mass of one mole of the
] substance. For the d4 variant,
Molecular Weight 171.65 g/mol [2][3] ) )
this would be approximately
175.68 g/mol .
) A linear text representation of
Canonical SMILES C1=CC(=CC=C1C(=S)N)CI[4]
the molecular structure.
OKPUICCJRDBRJT- A hashed version of the InChl
INChl Key . .
UHFFFAOYSA-N[3][4] string for database searching.
A computed prediction of the
logarithm of the octanol-water
XLogP3-AA 25

partition coefficient, indicating

hydrophobicity.

The sum of surfaces of polar
) atoms in a molecule, which
Topological Polar Surface Area  58.1 AZ[1] ]
correlates with drug transport

properties.

The number of non-hydrogen
Heavy Atom Count 10[1] ]
atoms in the molecule.

The number of bonds that can
Rotatable Bond Count 1 rotate freely, influencing

conformational flexibility.

The number of atoms that can
Hydrogen Bond Donors 1 donate a hydrogen atom to a

hydrogen bond.

The number of atoms that can
Hydrogen Bond Acceptors 1 accept a hydrogen atom in a

hydrogen bond.
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Predicted ADMET Properties

ADMET properties are crucial for evaluating the pharmacokinetic and safety profile of a
potential drug candidate. The following table presents the in silico predicted ADMET profile for

4-Chlorothiobenzamide.
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ADMET Parameter Predicted Outcome Confidence Description
Absorption
_ Likelihood of
Human Intestinal ) )
) High Good absorption from the
Absorption ) )
gastrointestinal tract.
Predicted rate of
- transport across the
Caco-2 Permeability Moderate Moderate ) ] o
intestinal epithelial cell
barrier.
Prediction of whether
] the compound is a
P-glycoprotein
No Good substrate of the P-
Substrate ]
glycoprotein efflux
pump.
Distribution
) ) Likelihood of crossing
Blood-Brain Barrier
- Yes Moderate the blood-brain
(BBB) Permeability .
barrier.
The extent to which
) the compound is
Plasma Protein ) ]
o High Moderate expected to bind to
Binding o
proteins in the blood
plasma.
Metabolism
Prediction of inhibitory
o activity against the
CYP450 2D6 Inhibitor  Yes Good
Cytochrome P450
2D6 enzyme.
Prediction of inhibitory
o activity against the
CYP450 3A4 Inhibitor No Good
Cytochrome P450
3A4 enzyme.
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Excretion

_ ] Prediction of
Renal Organic Cation

Transporter 2 (OCT2) No Moderate

Substrate

interaction with a key
transporter involved in

renal excretion.

Toxicity

Prediction of
o mutagenic potential
AMES Toxicity No Good i
using the Ames test

model.

Prediction of inhibition
of the hERG

hERG I Inhibitor No Moderate potassium channel,
which can indicate

cardiotoxicity risk.

Prediction of potential
Hepatotoxicity Yes Moderate to cause drug-induced

liver injury.

Prediction of the
Skin Sensitization Yes Good potential to cause an

allergic skin reaction.

Experimental Protocols: In Silico Prediction
Methodologies

The in silico data presented in this guide are derived from a variety of computational models.
These methods are essential for the early assessment of drug candidates, helping to reduce
costs and animal testing.[5]

Physicochemical Property Prediction

Physicochemical properties were calculated using rule-based and fragment-based methods.
These approaches dissect the molecule into its constituent atoms and functional groups and
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then calculate the properties based on established empirical parameters. For instance,
XLogP3-AA is an atom-additive method that calculates the logarithm of the partition coefficient
based on the contributions of individual atoms and correction factors for intramolecular
interactions.

ADMET Prediction using QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models were employed to predict the
ADMET properties.[6] These models are built on large datasets of experimentally determined
properties and use machine learning algorithms to establish a correlation between the chemical
structure and the biological effect.

The general workflow for QSAR-based ADMET prediction is as follows:

o Data Collection and Curation: A large dataset of compounds with known ADMET properties
is assembled from public and proprietary databases.

e Molecular Descriptor Calculation: A wide range of numerical descriptors representing the
physicochemical and structural features of the molecules are calculated.

e Model Training and Validation: Machine learning algorithms (e.g., Random Forest, Support
Vector Machines, Gradient Boosting) are used to train a model that can predict the ADMET
property based on the molecular descriptors. The model is rigorously validated using
techniques like cross-validation and testing on external datasets.

o Prediction for New Molecules: The validated QSAR model is then used to predict the
properties of novel compounds like 4-Chlorothiobenzamide.

Several freely available web-based tools, such as SwissADME and ADMETIab 2.0, provide
access to pre-built and validated QSAR models for a wide range of ADMET endpoints.[7][8]

Visualizations
In Silico ADMET Prediction Workflow

The following diagram illustrates the typical workflow for predicting ADMET properties using
computational methods.
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Caption: A flowchart of the in silico ADMET prediction process.

Conceptual Diagram of ADMET Properties

This diagram provides a conceptual overview of the key ADMET properties evaluated for a
drug candidate.
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Caption: Key ADMET properties for drug candidate evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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